REACTION_CXSMILES
|
[F-:1].[K+].C1OCCOCCOCCOCCOCCOC1.[Cl:21][C:22]1[CH:23]=[C:24]([CH:30]=[C:31]([Cl:34])[C:32]=1Cl)[C:25]([O:27][CH2:28][CH3:29])=[O:26]>[Br-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1>[Cl:21][C:22]1[CH:23]=[C:24]([CH:30]=[C:31]([Cl:34])[C:32]=1[F:1])[C:25]([O:27][CH2:28][CH3:29])=[O:26] |f:0.1,4.5|
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Name
|
|
Quantity
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1.9 g
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Type
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reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OCC)C=C(C1Cl)Cl
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
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[Br-].C1(=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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Into a three-necked 50 ml flask equipped with a condenser and a stirrer
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Type
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TEMPERATURE
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Details
|
the mixture was heated in an oil bath
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Type
|
CUSTOM
|
Details
|
reacted under a nitrogen atmosphere at 210° C. for 2 hours
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
The reactor was cooled
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Type
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FILTRATION
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Details
|
Inorganic salts were filtered off
|
Type
|
CONCENTRATION
|
Details
|
toluene was concentrated
|
Type
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CUSTOM
|
Details
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to give the residue, which
|
Type
|
DISTILLATION
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Details
|
was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)OCC)C=C(C1F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |